

Nemtabrutinib efficacy in BTK C481S mutated patients

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

Mechanism of Action and Key Differentiators

Nemtabrutinib is an investigational, **reversible (non-covalent) and ATP-competitive** inhibitor of Bruton's tyrosine kinase (BTK) [1] [2]. Its unique mechanism is a direct response to the primary resistance mechanism that develops against earlier-generation BTK inhibitors.

The table below contrasts its core characteristics with other classes of BTK inhibitors.

Feature	Covalent BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib)	Non-Covalent BTK Inhibitors (Nemtabrutinib, Pirtobrutinib)
Binding Mechanism	Irreversible, covalent binding to the C481 residue on BTK [3] [4]	Reversible, non-covalent binding to the ATP-binding pocket, independent of C481 [1] [5]
Target Profile	Primarily wild-type BTK [3]	Effective against both wild-type and C481S-mutant BTK [6] [7] [1]
Primary Clinical Utility	Frontline and relapsed/refractory (R/R) settings without C481S mutations [4]	R/R settings after progression on covalent BTK inhibitors, particularly with C481S mutations [7] [1]

The table below summarizes key efficacy outcomes from this trial for patients with CLL/SLL.

Patient Population & Dose	Prior Therapies (Median)	Prior BTKi Exposure	BTK C481S Mutation Prevalence	Overall Response Rate (ORR)	Reference
CLL/SLL (65 mg daily)	4	95%	63%	56% (Entire 65 mg cohort) [7]	BELLWAVE-001 Update
CLL/SLL (65 mg daily)	4	96%	68%	53% (Entire 65 mg cohort) [9]	EHA 2022 Presentation
Cohort A (C481S Mutated)	N/A	100%	100%	60% [9]	EHA 2022 Presentation
Phase 1 CLL Patients (65 mg daily)	≥2	N/R	N/R	75% [6] [2]	Cancer Discovery 2024

Additional Efficacy Outcomes:

- Duration of Response (DOR):** In the broader CLL/SLL group, the median DOR was **not estimable**, indicating durability of responses [9]. For the specific C481S-mutant cohort (Cohort A), the median DOR was **13.9 months** [9].
- Progression-Free Survival (PFS):** The median PFS for the C481S-mutant cohort (Cohort A) was **15.7 months** [9].

Supporting Experimental Data and Protocols

The clinical profile of **nemtabrutinib** is underpinned by robust biochemical and cellular experiments.

- Biochemical Kinase Profiling: Nemtabrutinib** was profiled against a panel of 254 wild-type kinases using **mobility shift assays (MSA)** at an ATP concentration near the $K_{M,bin}$. Inhibition was measured at a 1 $\mu\text{mol/L}$ compound concentration. This broad screening identified its activity against BTK, other TEC and Src-family kinases, and surprisingly, key nodes in the MAPK pathway like MEK1 [8].
- Cell Viability Assays:** The drug's anti-proliferative effect was tested on a large panel of 160 human cancer cell lines. **Intracellular ATP content** was used as a proxy for cell viability after 72 hours of

drug exposure, using the **ATPlite 1Step bioluminescence assay**. IC_{50} values were calculated by fitting a four-parameter logistic model to the dose-response data [8].

- **Binding Affinity Studies: Surface Plasmon Resonance (SPR)** using a Biacore instrument confirmed the direct, reversible binding of **nemtabrutinib** to its targets, providing kinetic data (association/dissociation rates) for its interaction with BTK and other kinases like MEK1 [8].

Cross-Reactivity and Emerging Resistance

- **MAPK Pathway Inhibition:** Beyond BTK, cellular profiling revealed that **nemtabrutinib**'s sensitivity profile is highly correlated with that of MEK and RAF inhibitors. Biochemical assays confirmed it directly inhibits MEK1 and downregulates MAPK signaling, suggesting a potential application in MAPK-driven cancers beyond B-cell malignancies [8].
- **Variant BTK Mutations:** While **nemtabrutinib** effectively overcomes the C481S mutation, emerging data on non-covalent inhibitors like pirtobrutinib show that **variant BTK mutations (e.g., T474I, L528W)** can confer resistance [3] [10]. One study detected the L528W mutation in a small percentage of patients post-**nemtabrutinib** treatment [3]. This highlights an evolving landscape of resistance that requires ongoing monitoring.

Safety and Tolerability Profile

In the BELLWAVE-001 trial, **nemtabrutinib** demonstrated a **manageable safety profile** [5] [9]. The most common treatment-emergent adverse events (TEAEs) were largely low-grade and included dysgeusia (altered taste), fatigue, constipation, cough, and nausea [9]. The most common Grade ≥ 3 TEAEs were hematological, such as decreased neutrophil count [9]. Rates of atrial fibrillation were reported to be low (2% in one cohort) [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Nemtabrutinib | Advanced Drug Monograph - MedPath [trial.medpath.com]

2. Cracking the Code: Nemtabrutinib's Success Story in ... [isci.info]
3. Bruton's Tyrosine Kinase (BTK) Mutations in Chronic ... - PMC [pmc.ncbi.nlm.nih.gov]
4. Next-gen BTK inhibitors & degraders for B-cell malignancies [link.springer.com]
5. HemaSphere [journals.lww.com]
6. First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in... [pubmed.ncbi.nlm.nih.gov]
7. ASH 2022: Efficacy and Safety of Nemtabrutinib ... - CLL Society [cllsociety.org]
8. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]
9. Generates Responses, Displays Manageable... | Onclive Nemtabrutinib [onclive.com]
10. Novel mechanisms of resistance in CLL: variant BTK ... [sciencedirect.com]

To cite this document: Smolecule. [Nemtabrutinib efficacy in BTK C481S mutated patients].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b519378#nemtabrutinib-efficacy-in-btk-c481s-mutated-patients>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com